Stk16-IN-1

Overview

Description

STK16-IN-1 is a potent, cell-permeable pyrroloisoquinoline compound that acts as an ATP-competitive inhibitor of the serine/threonine kinase STK16 (also known as MPSK1), a member of the Numb-associated kinase (NAK) family. This compound is characterized by high purity (>98%), solubility in DMSO (10 mg/mL), and stability under refrigeration (2–8°C) .

Mechanism and Cellular Effects:

STK16 regulates actin polymerization, Golgi complex integrity, and cell cycle progression. This compound inhibits these processes by blocking STK16 kinase activity, leading to:

- Golgi fragmentation: Treatment with 10 μM this compound for 6 hours increases fragmented Golgi complexes from ~9% to ~35% in HeLa cells, an effect rescued in drug-resistant F100C-mutant STK16 cells .

- Cell cycle arrest: At 10 μM, it induces G2/M phase accumulation (e.g., 50% reduction in HCT-116 and MCF-7 cell proliferation) and increases binucleated cells, mimicking STK16 RNAi knockdown .

- Anticancer activity: In colorectal cancer xenografts, this compound reduces tumor growth by suppressing c-MYC S452 phosphorylation and Ki-67 expression, extending survival in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of STK16-IN-1 involves a series of synthetic steps, including the formation of a pyrrolonaphthyridinone core structure. The compound is generally prepared with 1:3 serial dilutions for four concentrations (100 nanomolar, 50 nanomolar, 20 nanomolar, and 10 nanomolar) and six concentrations (1 millimolar to 10 micromolar) for ATP competition experiments . The kinase reaction is performed with 1×kinase reaction buffer .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: : STK16-IN-1 primarily undergoes kinase inhibition reactions. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of STK16 kinase .

Common Reagents and Conditions: : The compound is typically used in kinase assays with reagents such as ATP and kinase reaction buffers . It is also used in combination with chemotherapeutics like cisplatin, doxorubicin, colchicine, and paclitaxel to potentiate their antiproliferative effects .

Major Products Formed: : The primary product formed from the reaction of this compound with STK16 kinase is the inhibited kinase complex .

Scientific Research Applications

Cancer Therapy

The primary application of STK16-IN-1 is in cancer research. Its ability to inhibit STK16 activity has been linked to:

- Reduction of Tumor Cell Growth : Studies have demonstrated that this compound can significantly reduce the growth of various cancer cell lines, including MCF-7 breast cancer cells, by inducing cell cycle arrest and apoptosis .

| Cell Line | Effect of this compound |

|---|---|

| MCF-7 | Reduced cell number; increased binucleation |

| HeLa | Golgi fragmentation; delayed mitotic entry |

| Prostate tissues | Inhibition of contraction |

Cellular Signaling Studies

This compound serves as a pharmacological probe to investigate the signaling pathways involving STK16:

- Golgi Integrity Regulation : Inhibition with this compound leads to fragmentation of the Golgi complex, similar to results observed with RNA interference targeting STK16, confirming its role in maintaining Golgi structure .

Understanding Kinase Functionality

Research utilizing this compound has provided insights into the functional roles of kinases within cellular processes:

- Actin Dynamics : The inhibitor has been shown to affect actin dynamics, indicating that STK16 may function as an actin-binding protein that regulates cytoskeletal organization .

Case Study 1: Breast Cancer Research

In a study conducted by Liu et al., treatment with this compound resulted in significant reductions in MCF-7 cell proliferation and enhanced sensitivity to doxorubicin. The findings suggest that targeting STK16 could be a promising strategy for improving therapeutic outcomes in breast cancer patients .

Case Study 2: Prostate Tissue Contraction

A separate investigation explored the effects of this compound on human prostate tissues. The study found that inhibition led to decreased contraction responses, suggesting potential applications for treating conditions related to prostate hyperactivity or dysfunction .

Mechanism of Action

STK16-IN-1 exerts its effects by competitively inhibiting the ATP-binding site of STK16 kinase. This inhibition prevents the phosphorylation of serine and threonine residues on target proteins, thereby disrupting various cellular processes regulated by STK16 . The compound has shown excellent selectivity across the kinome, making it a valuable tool for studying STK16-specific pathways .

Comparison with Similar Compounds

STK16-IN-1 is distinct from other kinase inhibitors in both target specificity and functional outcomes. Below is a comparative analysis with structurally or functionally related compounds:

Anti-NAK Family Inhibitors

This compound belongs to the NAK inhibitor class, which includes RMC-76, RMC-242, and SCG-GAK-1. These compounds share antiviral properties but differ in target kinases and potency:

Key Differences :

- Target Specificity : this compound uniquely inhibits STK16, while SCG-GAK-1 and RMC-76 target GAK and AAK1, respectively .

- Therapeutic Scope : this compound has dual anticancer and antiviral utility, unlike SCG-GAK-1 or RMC-76, which are primarily antiviral .

Kinases Regulating Actin Dynamics

This compound’s mechanism diverges from other kinases involved in actin regulation:

Unique Advantages of this compound :

- Direct actin interaction: Unlike Cdc42 or PKD inhibitors, this compound directly disrupts actin polymerization by targeting STK16’s kinase activity .

Selectivity Profile

This compound outperforms broad-spectrum kinase inhibitors in specificity:

- STK16 vs.

- Clinical relevance : Its selectivity minimizes off-target toxicity risks, contrasting with pan-kinase inhibitors like Staurosporine, which affect multiple pathways .

Biological Activity

STK16-IN-1 is a selective inhibitor of the serine/threonine protein kinase STK16, which plays a crucial role in various cellular processes, including actin dynamics, Golgi organization, and cell cycle progression. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on cell biology, and potential therapeutic applications.

This compound functions as an ATP-competitive inhibitor specifically targeting the kinase activity of STK16. Its selectivity is pivotal as it minimizes off-target effects, allowing for clearer insights into the biological roles of STK16. Research indicates that this compound disrupts normal Golgi structure and function by inducing fragmentation of the Golgi complex in various cell lines, including HeLa and MCF-7 cells.

Key Findings:

- Golgi Fragmentation : Treatment with 10 μM this compound increased the percentage of cells with fragmented Golgi from 9.7% to 33.8% in HeLa cells .

- Cell Cycle Effects : The inhibition of STK16 leads to prolonged mitotic phases and accumulation of binucleated cells, indicating a failure in cytokinesis .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Study 1: Golgi Organization and Actin Dynamics

In a study examining the role of STK16 in Golgi organization, researchers found that this compound treatment led to significant changes in actin polymerization dynamics. The inhibitor not only disrupted Golgi integrity but also affected the cytoskeletal architecture by altering F-actin levels. This suggests that STK16 plays a critical role in maintaining both Golgi and cytoskeletal structures during cell division .

Study 2: Cancer Cell Proliferation

Another investigation focused on the effects of this compound on breast cancer cell lines (MCF-7). Results demonstrated that treatment with the inhibitor resulted in a notable reduction in cell numbers and an increase in binucleated cells, suggesting that inhibiting STK16 could enhance the efficacy of chemotherapeutic agents by promoting apoptosis or senescence in cancer cells .

Q & A

Basic Research Questions

Q. What are the established in vitro assays to evaluate STK16-IN-1’s effects on cancer cell proliferation?

- Methodological Answer : Standard assays include:

- CCK-8 assays to measure metabolic activity and cell viability (Figure 6B, 6F in ).

- Brdu incorporation to quantify DNA synthesis during proliferation (Figure 6C-D, 6G-H in ).

- Western blotting to assess downstream signaling proteins (e.g., c-MYC phosphorylation at S452) (Figure 6A, 6E in ).

These assays should be replicated in triplicate to ensure statistical robustness, with negative controls (e.g., shRNA knockdown of c-MYC) to confirm specificity .

Q. How does this compound modulate c-MYC signaling in colorectal cancer models?

- Methodological Answer : this compound inhibits STK16 kinase activity, reducing phosphorylation of c-MYC at S452 (Figure 6A, 6E in ). This disrupts c-MYC’s transcriptional activation of pro-proliferative genes. To validate this mechanism:

- Perform co-immunoprecipitation to confirm STK16-c-MYC interaction.

- Use c-MYC S452A mutants to abrogate phosphorylation and test rescue of proliferation (Figure 6E-H in ).

- Combine with RNA-seq to identify c-MYC target genes affected by this compound .

Q. What in vivo models are appropriate for testing this compound’s antitumor efficacy?

- Methodological Answer :

- Xenograft models with colorectal cancer cell lines (e.g., HCT116, SW480) implanted in immunodeficient mice (Figure 7G-J in ).

- Monitor tumor volume, weight, and survival time.

- Validate target engagement via immunohistochemistry (IHC) for c-MYC and Ki-67 (Figure 7K-L in ).

- Include pharmacokinetic (PK) studies to assess drug bioavailability and optimize dosing regimens .

Advanced Research Questions

Q. How can researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma/tissue drug concentrations over time to correlate exposure with effect.

- Alternative Delivery Systems : Test liposomal formulations or prodrugs to improve bioavailability.

- Tumor Microenvironment Analysis : Use syngeneic or patient-derived xenograft (PDX) models to account for stromal interactions.

- Multi-omics Integration : Compare transcriptomic/proteomic profiles of in vitro vs. in vivo samples to identify compensatory pathways .

Q. What strategies validate this compound’s target specificity and rule out off-target effects?

- Methodological Answer :

- Genetic Knockdown/Overexpression : Combine this compound treatment with STK16 shRNA or overexpression vectors (Figure 6A in ).

- Kinase Profiling Panels : Use broad-spectrum kinase inhibition assays (e.g., KINOMEscan) to identify off-target interactions.

- Rescue Experiments : Reintroduce wild-type or kinase-dead STK16 mutants to confirm phenotype reversal.

- Proteomic Screens : Perform mass spectrometry to detect changes in non-c-MYC pathways .

Q. How should researchers resolve contradictions in this compound’s effects across cancer cell lines with varying genetic backgrounds?

- Methodological Answer :

- Stratified Analysis : Group cell lines by c-MYC expression levels, STK16 copy number, or mutational status (e.g., KRAS, TP53).

- Pathway Enrichment : Use gene set enrichment analysis (GSEA) to identify signaling networks differentially affected by this compound.

- CRISPR-Cas9 Screens : Perform genome-wide knockout screens to pinpoint modifiers of drug sensitivity .

Q. What statistical considerations are critical for analyzing small-sample in vivo studies with this compound?

- Methodological Answer :

- Power Analysis : Predefine sample size using pilot data to ensure adequate statistical power (e.g., G*Power software).

- Non-Parametric Tests : Use Mann-Whitney U tests for non-normally distributed data.

- Multiple Testing Correction : Apply Benjamini-Hochberg adjustment for omics datasets.

- Transparent Reporting : Follow ARRIVE guidelines for animal studies, detailing exclusion criteria and randomization methods .

Q. How can researchers optimize dosing regimens for this compound in preclinical studies?

- Methodological Answer :

- Dose Escalation Studies : Test multiple doses (e.g., 10–100 mg/kg) to establish a dose-response curve.

- Time-Course Experiments : Collect tumors at 24, 48, and 72 hours post-treatment to assess dynamic changes in c-MYC phosphorylation.

- Toxicology Profiling : Monitor body weight, organ histopathology, and serum biomarkers to define the therapeutic index .

Properties

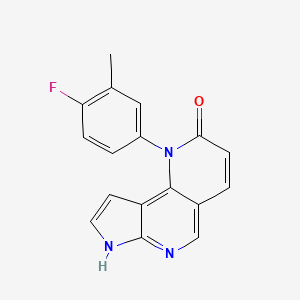

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNRDXHKVSKUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134342 | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223001-53-3 | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.